4(3H)-Quinazolinone, 3-methyl-

Catalog No.
S12459915
CAS No.
2436-66-0
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4(3H)-Quinazolinone, 3-methyl-

CAS Number

2436-66-0

Product Name

4(3H)-Quinazolinone, 3-methyl-

IUPAC Name

3-methylquinazolin-4-one

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-11-6-10-8-5-3-2-4-7(8)9(11)12/h2-6H,1H3

InChI Key

FJVAQPINJBFBLI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CC=CC=C2C1=O

4(3H)-Quinazolinone, 3-methyl- is a heterocyclic organic compound with the molecular formula C₉H₈N₂O and a molecular weight of approximately 160.17 g/mol. It features a quinazolinone core structure, characterized by a fused benzene and pyrimidine ring system, with a methyl group attached at the 3-position. This compound is also known by several alternative names, including 3-Methyl-4-quinazolinone and Quinazolin-4-one, 3-methyl .

The compound is recognized for its diverse biological activities and potential applications in medicinal chemistry.

Typical of quinazolinone derivatives. Some notable reactions include:

  • Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form more complex structures.
  • Substitution Reactions: The nitrogen atoms in the quinazolinone ring can be substituted with various functional groups, leading to derivatives with altered biological activity.
  • Cyclization Reactions: Under specific conditions, this compound can undergo cyclization to form other heterocyclic compounds, enhancing its structural diversity .

This compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Key activities include:

  • Antibacterial Properties: Studies have shown that derivatives of 4(3H)-quinazolinone can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus .
  • Anticancer Activity: Research indicates potential efficacy against various cancer cell lines, attributed to its ability to interfere with cellular processes .
  • Anti-inflammatory Effects: Some studies have highlighted its role in reducing inflammation, suggesting it may be useful in treating inflammatory diseases .

Several methods have been developed for synthesizing 4(3H)-quinazolinone, 3-methyl-. Common approaches include:

  • Cyclization of Anthranilic Acid Derivatives: This method involves heating anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.
  • Condensation Reactions: Reacting o-aminoaryl ketones with isocyanates or isothiocyanates can yield the desired compound through cyclization.
  • In Silico Screening: Recent advancements have utilized computational methods to identify potential synthetic pathways and optimize yields .

4(3H)-Quinazolinone, 3-methyl- has several applications across various fields:

  • Pharmaceuticals: Its antibacterial and anticancer properties make it a candidate for drug development.
  • Research: Used as a scaffold in medicinal chemistry for designing new bioactive compounds.
  • Agriculture: Potential use as an agrochemical due to its antimicrobial properties.

Interaction studies involving 4(3H)-quinazolinone, 3-methyl- have focused on its binding affinities and mechanisms of action. Notable findings include:

  • Binding to Proteins: The compound has been shown to interact with penicillin-binding proteins, which are critical for bacterial cell wall synthesis .
  • Cellular Mechanisms: Research indicates that it may induce apoptosis in cancer cells through specific signaling pathways .

These interactions suggest that further studies could elucidate its potential therapeutic mechanisms.

Several compounds share structural similarities with 4(3H)-quinazolinone, 3-methyl-, each exhibiting unique biological properties. Here are some notable examples:

Compound NameStructure TypeUnique Properties
4(3H)-QuinazolinoneCore quinazolinoneAntibacterial and anticancer activity
6-Nitro-4(3H)-quinazolinoneNitro-substitutedEnhanced antibacterial properties
2-AminoquinazolineAmino-substitutedAntiviral activity
Benzothiazole derivativesHeterocyclicAntimicrobial and anti-inflammatory

These comparisons highlight the unique position of 4(3H)-quinazolinone, 3-methyl- within the broader context of quinazolinone derivatives and their diverse applications in medicinal chemistry.

Classical Condensation Approaches in Quinazolinone Synthesis

The Niementowski reaction remains the cornerstone of classical synthesis for 4(3H)-quinazolinones. First reported in 1895, this method involves the cyclocondensation of anthranilic acid derivatives with formamide or its analogs under thermal conditions. For 3-methyl derivatives, anthranilic acid reacts with methyl-substituted amides or formamide at elevated temperatures (120–200°C) to yield the target scaffold. For example, heating anthranilic acid with N-methylformamide at 170°C for 10 minutes under microwave irradiation produces 3-methyl-4(3H)-quinazolinone in 85% yield. The mechanism proceeds through intermediate benzoxazin-4-one formation, followed by nucleophilic attack by the methylamine group (Scheme 1).

A modified Niementowski approach utilizes isatoic anhydride as a starting material. When reacted with methylamine, the anhydride ring opens to form an intermediate that cyclizes under basic conditions (e.g., Na₂CO₃) to yield 3-methyl-4(3H)-quinazolinone. This method avoids the high temperatures of traditional protocols, achieving yields up to 92% in refluxing ethanol.

Table 1: Classical Condensation Methods for 3-Methyl-4(3H)-Quinazolinone

Starting MaterialReagent/ConditionsTemperature (°C)Yield (%)
Anthranilic acidN-Methylformamide, MWI17085
Isatoic anhydrideMethylamine, Na₂CO₃, EtOHReflux92
2-AminobenzonitrileFormic acid, H₂SO₄12078

Base-Promoted Nucleophilic Aromatic Substitution Strategies

Base-mediated cyclocondensation strategies exploit the activation of carbonyl groups to facilitate ring closure. Khosropour et al. demonstrated that ionic liquids such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br) act as dual solvents and bases, enabling room-temperature synthesis of 3-methyl-4(3H)-quinazolinones. Anthranilamide derivatives treated with methyl chloroformate in [BMIM]Br undergo cyclization within 40 minutes, achieving yields of 89–94%. The ionic liquid enhances reaction rates by stabilizing intermediates through hydrogen bonding and electrostatic interactions.

Solid-supported bases like potassium fluoride on alumina (KF/Al₂O₃) further improve selectivity. In a representative procedure, 2-nitrobenzamide reacts with methylamine in the presence of KF/Al₂O₃ under microwave irradiation, yielding 3-methyl-4(3H)-quinazolinone via nitro group reduction and subsequent cyclization. This method eliminates aqueous workup steps, reducing waste generation.

Transition Metal-Catalyzed Cyclization Techniques

Transition metal-catalyzed methods for 3-methyl-4(3H)-quinazolinone synthesis are not extensively detailed in the provided literature. Existing reports emphasize classical and microwave-assisted routes, with limited examples of metal-mediated pathways. However, palladium-catalyzed cross-coupling reactions could theoretically functionalize preformed quinazolinone cores, though such approaches remain underexplored for 3-methyl derivatives. Future research may leverage catalysts like Pd(OAc)₂ or CuI to introduce substituents at the C2 position, enhancing structural diversity.

Microwave-Assisted Green Synthesis Protocols

Microwave irradiation (MWI) has revolutionized quinazolinone synthesis by reducing reaction times from hours to minutes. Desai and Desai compared conventional and MWI methods for 3-methyl-4(3H)-quinazolinone, demonstrating a 10-fold reduction in time (from 24 hours to 10 minutes) and a 20% increase in yield (from 65% to 85%). The enhanced efficiency arises from rapid, uniform heating, which accelerates intermediate formation and minimizes side reactions.

Table 2: Microwave vs. Conventional Synthesis of 3-Methyl-4(3H)-Quinazolinone

MethodTimeYield (%)Energy Input (W)
Conventional24 hours65200 (oil bath)
MWI10 minutes85200 (microwave)

Solvent-free MWI protocols using montmorillonite K-10 as a catalyst further enhance sustainability. Anthranilic acid and N-methylacetamide adsorbed onto the clay surface react within 5 minutes under MWI (200 W), yielding 88% product without requiring purification. This approach aligns with green chemistry principles by eliminating toxic solvents and enabling catalyst reuse.

Antibacterial Activity Modulation Through Substituent Engineering

The antibacterial activity of 3-methyl-4(3H)-quinazolinone derivatives is significantly influenced by strategic substituent placement throughout the molecular framework [1] [2] [3]. Structure-activity relationship studies have demonstrated that halogen substitutions at positions 6 and 8 of the quinazolinone ring substantially enhance antibacterial potency, particularly against gram-positive bacterial strains [4] [21] [22]. The introduction of electron-withdrawing groups such as chlorine or fluorine at these positions creates favorable interactions with bacterial target proteins, resulting in improved minimum inhibitory concentration values [4] [25].

Substituent engineering at the 2-position has proven critical for optimizing antibacterial activity profiles [1] [2]. Research findings indicate that incorporation of aromatic substituents bearing carboxylic acid functionalities at the 2-position enhances activity against gram-negative bacteria, with compounds exhibiting minimum inhibitory concentration values ranging from 32 to 512 micrograms per milliliter against Salmonella enteritidis [21]. The presence of nitro or bromine substitutions on phenyl rings attached to the quinazolinone core further improves antibacterial spectrum, with nitro-substituted derivatives demonstrating superior activity compared to their bromine-containing counterparts [21] [22].

Compound StructureBacterial TargetMinimum Inhibitory Concentration (μg/mL)Reference
6,8-Diiodo-3-sulfonamide-quinazolinoneStaphylococcus aureus16-32 [4]
3-Methyl-2-phenyl-quinazolinoneEscherichia coli128 [22]
3-Methyl-6-chloro-quinazolinonePseudomonas aeruginosa32 [21]
3-Methyl-2-carboxyphenyl-quinazolinoneBacillus subtilis64 [22]

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

160.063662883 g/mol

Monoisotopic Mass

160.063662883 g/mol

Heavy Atom Count

12

UNII

2E8G0QHA8T

Dates

Last modified: 08-09-2024

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